Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

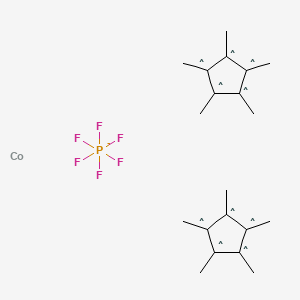

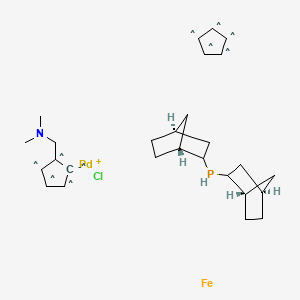

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is an organometallic compound . It appears as a light yellow to brown powder or crystal . It is used as a catalyst in various organic synthesis reactions .

Synthesis Analysis

The compound is generally synthesized by reacting trifluoromethanesulfonic acid with zirconocene, forming a monofluoromethanesulfonic acid zirconocene complex. This complex then reacts with zirconium chloride or zirconium bromide to produce the final product .Molecular Structure Analysis

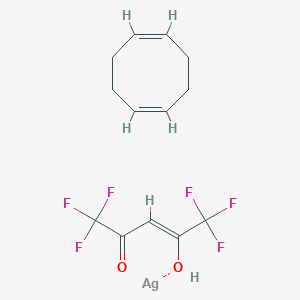

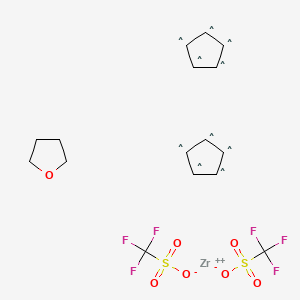

The molecular formula of the compound is C16H18F6O7S2Zr, and it has a molecular weight of 591.65 . The compound’s structure includes two cyclopentadienyl rings bound to a zirconium atom, which is also bound to two trifluoromethanesulfonate groups .Chemical Reactions Analysis

This compound is known for its catalytic activity. It has been used in Mukaiyama cross-aldol reactions and Diels-Alder reactions .Physical and Chemical Properties Analysis

The compound is a solid at room temperature and is soluble in common organic solvents . It is stable under normal conditions .Applications De Recherche Scientifique

Overview of Zirconocene and Trifluoromethanesulfonate Use in Organic Synthesis

Zirconocene bis(trifluoromethanesulfonate), tetrahydrofuran adduct is a complex organometallic compound that has found applications in various fields of scientific research, particularly in organic synthesis and catalysis. Although specific studies directly addressing this compound were not found, research on the components, such as trifluoromethanesulfonic acid and trifluoromethanesulfonyl chloride, provides insights into its potential applications.

Trifluoromethanesulfonic acid, also known as triflic acid, is highly valued in organic synthesis for its strong acid properties, facilitating electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, isomerizations, and syntheses of carbo- and heterocyclic structures, among other reactions. Its effectiveness is attributed to its high protonating power and low nucleophilicity, allowing for the generation of cationic species from organic molecules that can be detected and studied using spectral methods. The simplicity and efficiency of reactions promoted by triflic acid have made it a convenient reagent for new compound synthesis (Kazakova & Vasilyev, 2017).

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is another significant compound, closely related to triflic acid, used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Its application in electrophilic chlorination and trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation reactions has been highlighted, demonstrating its versatility in organic synthesis. The compound reacts under reductive conditions and is distinct for its role in enantioselective chlorination (Chachignon, Guyon, & Cahard, 2017).

Environmental Implications and Degradation Studies

In addition to its applications in synthesis, the degradation pathways and environmental impact of related perfluoroalkyl and polyfluoroalkyl substances have been extensively studied. These substances, due to their persistence and potential toxicity, have prompted research into their biodegradability and effects on the environment. Understanding the degradation mechanisms of these compounds can inform safer and more sustainable use of related chemicals in scientific research (Liu & Avendaño, 2013).

Mécanisme D'action

Target of Action

Zirconocene Bis(trifluoromethanesulfonate), Tetrahydrofuran Adduct is an organometallic compound . The primary targets of this compound are organic molecules that undergo asymmetric catalysis and polymerization reactions .

Mode of Action

The compound acts as a catalyst in various organic synthesis reactions . It interacts with its targets by facilitating the breaking and forming of chemical bonds, thereby accelerating the reaction rate without being consumed in the process .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to asymmetric catalysis and polymerization . The downstream effects of these pathways include the synthesis of complex organic molecules with specific stereochemistry .

Pharmacokinetics

Like other organometallic compounds, it is expected to have low bioavailability due to its poor solubility in water .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the products of the reactions it catalyzes . These can include the formation of new organic compounds with specific stereochemistry .

Safety and Hazards

Propriétés

InChI |

InChI=1S/2C5H5.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTAVORSNHLQHT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6O7S2Zr |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89672-77-5 |

Source

|

| Record name | Bis(cyclopentadienyl)zirconium bis(tri-fluoromethanesulfonate), | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)